molecular formula C16H15N3O2S B7701051 N-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide

N-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B7701051
M. Wt: 313.4 g/mol
InChI Key: VCYFBUHKAARDMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the class of oxadiazole derivatives, which have shown promising results in the development of new drugs, agrochemicals, and materials.

Mechanism of Action

The mechanism of action of N-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide involves the inhibition of various enzymes and proteins involved in cell growth and division. In cancer cells, this compound can inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer development. By inhibiting HDACs, this compound can induce apoptosis in cancer cells.
In bacteria and fungi, this compound can disrupt the cell membrane by interacting with the lipid bilayer and causing structural damage. It can also inhibit the activity of certain enzymes involved in metabolic pathways, leading to a decrease in energy production and cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific application and concentration used. In cancer cells, this compound can induce apoptosis and inhibit cell growth, leading to a decrease in tumor size and proliferation. In bacteria and fungi, it can inhibit growth and metabolic activity, leading to cell death.

Advantages and Limitations for Lab Experiments

The advantages of using N-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments include its potential as a new drug candidate and its ability to inhibit various enzymes and proteins involved in cell growth and division. However, limitations include its potential toxicity and the need for further studies to determine its efficacy and safety.

Future Directions

For research on N-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide include its further development as a potential anti-cancer and antimicrobial agent. Studies can focus on optimizing its structure and concentration to increase its efficacy and decrease potential toxicity. In addition, studies can also investigate its potential applications in other fields such as materials science and agriculture.

Synthesis Methods

The synthesis of N-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxylic acid with N-phenyl-1-bromo-4-pentanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain the final compound.

Scientific Research Applications

N-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has shown promising results as a potential anti-cancer agent. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes and proteins involved in cell growth and division.
In addition, this compound has also been studied as a potential antimicrobial agent. Studies have shown that it can inhibit the growth of various bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic activity.

properties

IUPAC Name

N-phenyl-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-14(17-12-6-2-1-3-7-12)9-4-10-15-18-16(19-21-15)13-8-5-11-22-13/h1-3,5-8,11H,4,9-10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYFBUHKAARDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.